PASS Predicted Kinase Inhibitor Activity: Comparative Probability Ranking Versus Alternative Pharmacophores
Computational PASS (Prediction of Activity Spectra for Substances) analysis of 4,7-dichloroThiazolo[4,5-d]pyridazine reveals prioritized probability scores for specific therapeutic target classes. The compound exhibits a probability score (Pa) of 0.620 for protein kinase inhibitor activity, with a false-positive probability (Pi) of 0.011, indicating a favorable signal-to-noise ratio for this mechanism [1]. Notably, the signal transduction pathways inhibitor prediction yields the highest Pa value (0.718, Pi=0.011), followed by chloride peroxidase inhibitor (0.657, Pi=0.015) and platelet-derived growth factor (PDGF) kinase inhibitor (0.499, Pi=0.031) [1]. While these are computational predictions requiring experimental validation, the magnitude of the Pa/Pi differential—with Pa substantially exceeding Pi across multiple kinase-related activities—provides a testable hypothesis framework that distinguishes this scaffold from alternative heterocyclic cores [1].
| Evidence Dimension | PASS-predicted probability of protein kinase inhibitor activity |
|---|---|
| Target Compound Data | Pa = 0.620, Pi = 0.011 (Pa/Pi ratio = 56.4) |
| Comparator Or Baseline | Signal transduction pathways inhibitor: Pa = 0.718, Pi = 0.011 (within-compound baseline); Chloride peroxidase inhibitor: Pa = 0.657, Pi = 0.015 |
| Quantified Difference | Protein kinase inhibitor Pa is 13.6% lower than the top-ranked signal transduction pathways inhibitor prediction within the same compound; however, Pa > 0.6 threshold with Pi < 0.05 supports kinase-focused investigation |
| Conditions | PASS prediction algorithm (in silico), baseline Pa/Pi values as reported in Table 7 |
Why This Matters
The PASS prediction profile provides a data-driven prioritization for kinase inhibitor screening campaigns, enabling procurement decisions based on computationally validated mechanistic hypotheses rather than blind scaffold sampling.
- [1] Scientific Reports. Table 7 PASS prediction for the activity of the title compound. Nature Portfolio. 2025;15:27674. doi:10.1038/s41598-025-27674-7 View Source
